![molecular formula C25H25N3O4S2 B2717912 4-(benzylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butanamide CAS No. 923458-96-2](/img/structure/B2717912.png)
4-(benzylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a benzylsulfonyl group, a methoxybenzo[d]thiazol-2-yl group, and a pyridin-3-ylmethyl group. Thiazolo[5,4-d]thiazoles, which are part of the methoxybenzo[d]thiazol-2-yl group, are known to be electron deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiazolo[5,4-d]thiazoles can be prepared by expanding the conjugated backbone of the semiconducting material .Molecular Structure Analysis
The thiazolo[5,4-d]thiazole moiety is an electron deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .科学的研究の応用
Photodynamic Therapy Application
A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds, due to their excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, have been identified as very useful for photodynamic therapy applications. The potential for these compounds to act as Type II photosensitizers for cancer treatment in photodynamic therapy was highlighted, emphasizing their role in the efficient generation of singlet oxygen necessary for this application (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Nucleases
Research by Macías et al. (2006) on copper(II) complexes with sulfonamides derived from 2-picolylamine demonstrated their utility as chemical nucleases. These complexes, when exposed to specific conditions, acted effectively to cleave DNA, offering a pathway for their use in genetic engineering and molecular biology research. The generation of reactive oxygen species, such as hydroxyl and singlet oxygen-like species, was crucial for their nuclease activity, suggesting their potential application in targeted DNA manipulation (Macías et al., 2006).
Antimicrobial Studies
Patel and Agravat (2009) synthesized new pyridine derivatives, including some that were prepared from reactions involving sulfonamido-substituted benzothiazoles. These compounds exhibited considerable antibacterial activity, indicating their potential in developing new antimicrobial agents. The structural features of these compounds, particularly the presence of the sulfonamide group, were key to their bioactivity, suggesting a possible area of application for compounds with similar functionalities in antimicrobial drug development (Patel & Agravat, 2009).
Anticonvulsant Agents
A study by Farag et al. (2012) involved synthesizing derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, which exhibited significant anticonvulsant activity. This research suggests that the incorporation of sulfonamide groups into heterocyclic frameworks can lead to bioactive compounds with potential applications in treating convulsive disorders. The specific structural modifications and the observed bioactivity underscore the versatility of sulfonamide-containing compounds in medicinal chemistry (Farag et al., 2012).
将来の方向性
特性
IUPAC Name |
4-benzylsulfonyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-32-21-11-12-23-22(15-21)27-25(33-23)28(17-20-9-5-13-26-16-20)24(29)10-6-14-34(30,31)18-19-7-3-2-4-8-19/h2-5,7-9,11-13,15-16H,6,10,14,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIIWXOIERMHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCCS(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

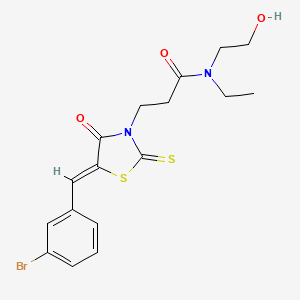
![5,6-Dimethyl-2-(propan-2-ylsulfanyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2717834.png)
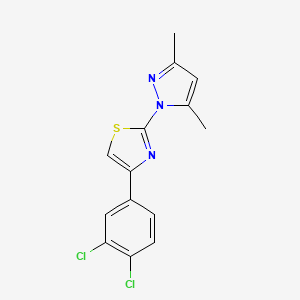

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B2717839.png)
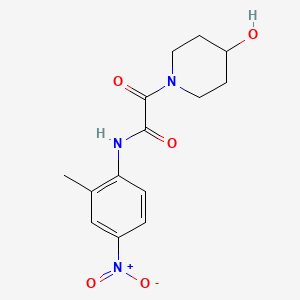

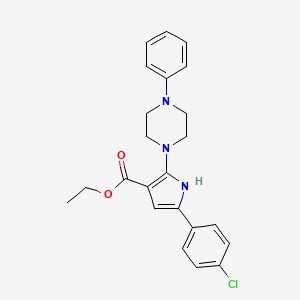
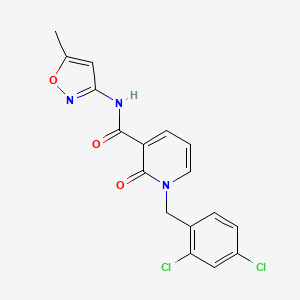
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2717846.png)

![N-[2-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine](/img/structure/B2717849.png)
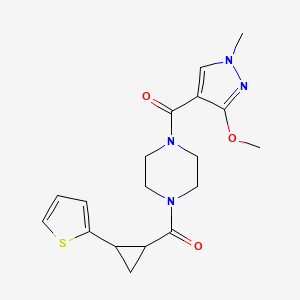
![3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide](/img/structure/B2717851.png)